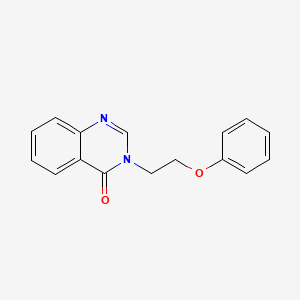![molecular formula C14H18N4O3S B5729682 N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5729682.png)
N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide, also known as CNP-NACA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. CNP-NACA belongs to the class of thiosemicarbazone compounds and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide is not fully understood, but it has been proposed that it acts by inhibiting the activity of enzymes involved in the production of reactive oxygen species and by modulating the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide exhibits antioxidant, anti-inflammatory, and anti-cancer properties. In vivo studies have shown that N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide exhibits neuroprotective effects and improves cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide in lab experiments include its high purity, low toxicity, and wide range of biological activities. However, the limitations of using N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide in lab experiments include its high cost and limited availability.
Orientations Futures
For research include the development of more efficient synthesis methods, the investigation of the mechanism of action, and the evaluation of the efficacy and safety of N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide in clinical trials. Additionally, the potential of N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide as a drug delivery system and its application in other diseases such as diabetes and cardiovascular diseases should be explored.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide involves the reaction of cyclopentanone with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with 2-nitrobenzaldehyde to form N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide. The synthesis method has been reported to be efficient and yields a high purity product.
Applications De Recherche Scientifique
N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide has been found to exhibit anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease and Parkinson's disease research, N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
1-cyclopentyl-3-[[2-(2-nitrophenyl)acetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c19-13(9-10-5-1-4-8-12(10)18(20)21)16-17-14(22)15-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9H2,(H,16,19)(H2,15,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPSBHPQPCJKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NNC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5729604.png)

![7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5729629.png)
![3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide](/img/structure/B5729634.png)
![3-chloro-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5729640.png)



![4-methyl-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B5729664.png)


![2-chloro-N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5729692.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5729708.png)